molecular formula C23H19NO4 B2880874 3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 923226-76-0

3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2880874
CAS No.: 923226-76-0
M. Wt: 373.408
InChI Key: GQSTYBGAOBKDGJ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone bridging two distinct heterocyclic systems: a 5-(4-methylphenyl)furan-2-yl group and a 2-oxo-2H-chromen-6-yl (coumarin) moiety. The methyl substituent on the phenyl group may enhance lipophilicity, influencing bioavailability and binding affinity. Though direct experimental data for this compound are absent in the provided sources, its structural features suggest applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-15-2-4-16(5-3-15)20-11-8-19(27-20)9-12-22(25)24-18-7-10-21-17(14-18)6-13-23(26)28-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSTYBGAOBKDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O4C_{22}H_{19}N_{3}O_{4}, with a molecular weight of 389.4 g/mol. Its IUPAC name is N-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide. The structure incorporates a furan ring, a chromene moiety, and an amide linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
IUPAC NameN-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
InChI KeyAZEBMSLKWAUHHS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling reactions. The key steps include:

  • Oxadiazole Formation : Cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions.
  • Furan Attachment : Introduction via Friedel-Crafts acylation.
  • Amide Bond Formation : Coupling the oxadiazole and furan intermediates using reagents like EDCI or DCC in the presence of a base.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and oxadiazole moieties have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The structure activity relationship (SAR) indicates that modifications in the phenyl substituents can enhance cytotoxicity against these cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : Compounds with similar scaffolds have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 to 30 µM .
  • Cyclooxygenase Enzymes : In vitro studies suggest that related compounds exhibit dual inhibitory effects on COX-1 and COX-2 enzymes, which are crucial targets in inflammation and pain management .

The proposed mechanism of action for this class of compounds involves:

  • Interaction with Enzymes : The oxadiazole moiety may interact with specific enzyme active sites through hydrogen bonding or π-stacking interactions.
  • Antioxidant Activity : The presence of electron-withdrawing groups enhances the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Case Studies

Several studies have investigated the biological activity of derivatives related to this compound:

  • Study on Anticancer Properties : A recent study reported that furochromone derivatives showed IC50 values as low as 5 µM against MCF-7 cells, indicating potent anticancer activity .
    CompoundCell LineIC50 (µM)
    Compound AMCF-75
    Compound BHek293-T10
  • Enzyme Inhibition Study : Another study highlighted that certain derivatives exhibited selective inhibition against AChE with an IC50 value of approximately 19 µM, showcasing their potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs from the Arab Journal of Medicinal Chemistry (2020)

describes four propanamide derivatives with 1,3,4-oxadiazole and thiazole heterocycles (compounds 7c–7f ). Key comparisons include:

Property Target Compound Compound 7c Compound 7d
Molecular Formula C₂₃H₁₉NO₄ (calculated) C₁₆H₁₇N₅O₂S₂ C₁₇H₁₉N₅O₂S₂
Molecular Weight (g/mol) ~373 (calculated) 375 389
Melting Point (°C) Not reported 178 134
Key Functional Groups Furan, coumarin, propanamide Oxadiazole, thiazole, propanamide Oxadiazole, thiazole, propanamide

Key Differences :

  • Heterocyclic Systems: The target compound uses a furan-coumarin system, whereas analogs 7c–7f employ oxadiazole-thiazole cores.
  • Bioactivity : Thiazole-oxadiazole hybrids in are associated with antimicrobial and enzyme-inhibitory activities, while coumarin derivatives often exhibit anticoagulant or fluorescent properties.
  • Solubility : The coumarin moiety in the target compound may increase polarity and aqueous solubility relative to the sulfur-containing analogs.

Comparison with Fentanyl Analogs ()

lists propanamide-based fentanyl analogs (e.g., para-methylfentanyl , 3-fluorofentanyl ). While structurally distinct, these share a propanamide backbone but target opioid receptors.

Property Target Compound para-Methylfentanyl
Core Structure Furan-coumarin Piperidine-phenethyl
Pharmacological Target Likely non-opioid (e.g., kinases) μ-opioid receptor
Key Functional Groups Coumarin, methylphenyl Piperidine, phenylalkyl

Key Differences :

  • Pharmacology: The target compound’s coumarin group suggests non-opioid applications (e.g., anti-inflammatory or anticancer), contrasting sharply with fentanyl analogs’ neuroactivity .

Research Implications and Limitations

  • Structural Insights : The target compound’s furan-coumarin architecture offers unique electronic properties (e.g., fluorescence) absent in sulfur-containing analogs .
  • Data Gaps : Experimental data (e.g., melting point, spectral analysis) for the target compound are unavailable in the provided sources. Computational modeling or synthesis studies are needed to validate hypothesized properties.
  • Methodology : Tools like SHELXL (–3) and WinGX () could refine its crystal structure if synthesized, enabling direct comparison with analogs.

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